![molecular formula C18H13N3O2S B2978175 N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034337-58-9](/img/structure/B2978175.png)
N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide is a compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Cancer Research
Compounds with similar structures have been investigated for their potential in treating cancer. For example, chalcones, which share some structural similarities, have been studied for their cytotoxic effects against lung cancer cell lines . These studies often involve molecular docking and various molecular techniques to understand the compounds’ effects on cancer cell apoptosis.
Antimicrobial Potential
The presence of certain heterocyclic moieties, like imidazole, in related compounds has shown a range of biological activities, including antimicrobial potential . Such compounds are synthesized and evaluated for their effectiveness against various microbial strains.
Anti-Tubercular Activity
Novel benzamide derivatives, which are structurally related, have been designed and synthesized to evaluate their anti-tubercular activity against Mycobacterium tuberculosis . This involves the synthesis of a series of compounds followed by biological evaluation.
Anti-Inflammatory and Analgesic Activities
Indole derivatives, which are structurally related to benzothiazoles, have been shown to possess anti-inflammatory and analgesic activities . These activities are typically assessed using various pharmacological tests and compared with standard drugs.
Antifungal and Antibacterial Agents
Compounds with similar structures have been shown to possess antifungal and antibacterial properties. They could be synthesized and tested against various fungal and bacterial strains to determine their efficacy as antimicrobial agents .
Antitubercular Agents
Derivatives of this compound have been designed and synthesized for their potential use as antitubercular agents. They have been evaluated against Mycobacterium tuberculosis and shown significant activity, which could be further explored .
Anticancer Agents
The compound’s derivatives could be investigated for their cytotoxic activity against cancer cell lines. Studies have indicated that similar compounds can inhibit the growth of cells like HepG2 and MDA-MB-231, suggesting potential use in cancer therapy .
CDK Inhibitors for Cancer Treatment
Some derivatives have been found to act as cyclin-dependent kinase (CDK) inhibitors, showing anticancer activity against various cancer cell lines. This application is particularly relevant for the development of new cancer treatments .
Antimicrobial Potential Against Drug-Resistant Strains
Imidazole-containing compounds, which share a similar heterocyclic structure, have been reported to show antimicrobial potential against drug-resistant strains. This could be a significant application given the rise of antimicrobial resistance .
Synthetic Routes for Drug Development
The compound’s structure provides a versatile framework for the development of new drugs. Its derivatives show a broad range of biological activities, which can be harnessed in the synthesis of drugs with various therapeutic applications .
Propriétés
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c22-17(18-21-15-3-1-2-4-16(15)24-18)20-10-12-5-6-14(19-9-12)13-7-8-23-11-13/h1-9,11H,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYSQBFCLUWOFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=CN=C(C=C3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-[2-(1-adamantyl)ethyl]-4-(piperidinosulfonyl)benzamide](/img/structure/B2978093.png)
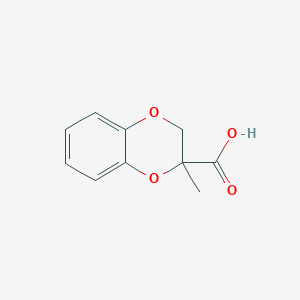
![8-(3-((2,5-dimethylphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2978097.png)
![3-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylpropanoic acid](/img/structure/B2978098.png)
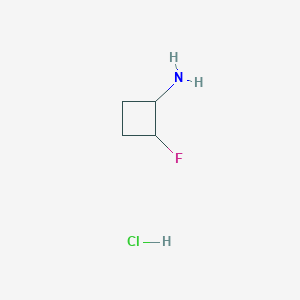
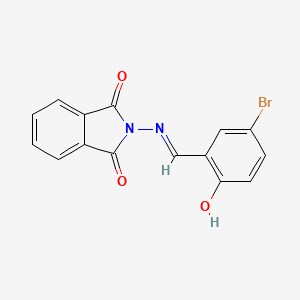
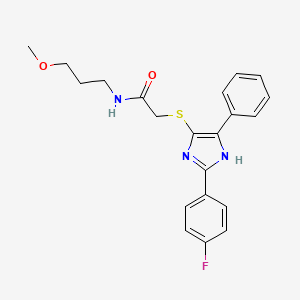
![Methyl (4S)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate](/img/structure/B2978106.png)
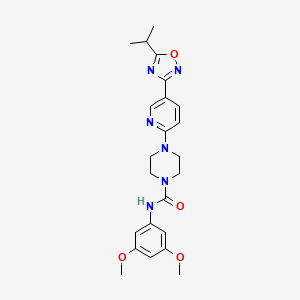
![8-chloro-3-(5-chloro-2,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2978110.png)
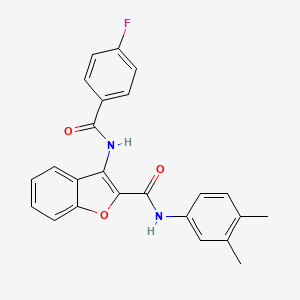
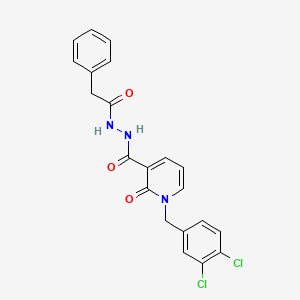
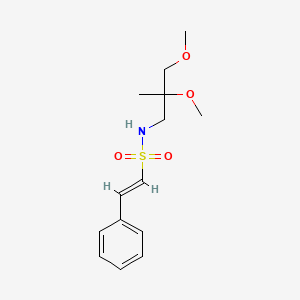
![N-{[4-(furan-3-yl)phenyl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2978115.png)